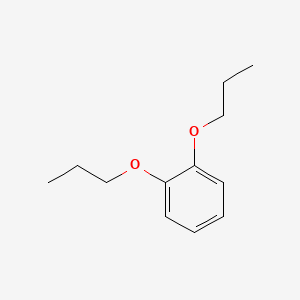

1,2-Dipropoxybenzene

Description

1,2-Dipropoxybenzene (IUPAC name: this compound) is an aromatic ether with the molecular formula C₁₂H₁₈O₂, featuring two propoxy (-OCH₂CH₂CH₃) groups attached to adjacent carbon atoms on a benzene ring. This compound is part of the alkoxybenzene family, where alkoxy chain length and substitution pattern influence physical, chemical, and applicative properties. Limited commercial availability is noted, as it is listed as discontinued in product catalogs . Potential applications include its use as a solvent, intermediate in organic synthesis, or ligand in coordination chemistry. However, detailed studies on its reactivity, toxicity, and industrial relevance remain scarce.

Properties

IUPAC Name |

1,2-dipropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-3-9-13-11-7-5-6-8-12(11)14-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIKECLBCZBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978473 | |

| Record name | 1,2-Dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-98-4 | |

| Record name | 6280-98-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dipropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dipropoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dipropoxybenzene can be synthesized through the reaction of catechol with n-propanol in the presence of a catalyst. One common method involves using a novel superfine lanthanum, neodymium, and titanium phosphate catalyst . The reaction typically occurs under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dipropoxybenzene undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Dipropoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: Research into its biological activity and potential as a bioactive compound is ongoing.

Medicine: Its derivatives may have potential therapeutic applications, although more research is needed.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-dipropoxybenzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of this compound and its analogs:

Key Observations :

- Boiling/Melting Points : Increasing alkoxy chain length correlates with higher boiling points due to greater van der Waals interactions. Melting points decrease as symmetry is reduced.

- Solubility : Shorter chains (e.g., methoxy) exhibit moderate water solubility, while longer chains (propoxy, butoxy) are hydrophobic.

- Safety: Limited toxicity data exist for this compound. For 1,2-dibutoxybenzene, safety sheets emphasize avoiding inhalation and ensuring proper ventilation .

Commercial and Research Relevance

- 1,2-Dimethoxybenzene : Widely used as a solvent and in agrochemical synthesis due to its stability and moderate polarity.

- This compound: Limited commercial availability suggests niche applications, possibly in specialty polymers or as a ligand in catalysis .

- 1,2-Dibutoxybenzene : Industrial use is constrained by handling precautions, though it may serve as a high-boiling solvent .

Biological Activity

1,2-Dipropoxybenzene is an organic compound with the chemical formula C₁₂H₁₈O₂. It is characterized by the presence of two propoxy groups attached to a benzene ring at the 1 and 2 positions. This compound has garnered attention in various fields, particularly in biological research, due to its potential bioactive properties.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Research indicates that it may influence various cellular processes by interacting with enzymes or receptors, although the exact mechanisms are still under investigation.

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound against certain pests and pathogens. Notably, it has shown significant activity against the parasitic mite Varroa destructor, which poses a considerable threat to honeybee populations. In a comparative study of dialkoxybenzenes, including this compound, it was found to induce paralysis and death in adult mites, suggesting its potential as a biopesticide .

Table: Biological Activity of Dialkoxybenzenes Against Varroa destructor

| Compound | Activity Level | Mechanism of Action |

|---|---|---|

| 1-allyloxy-4-propoxybenzene | High | Paralysis and death |

| 1,4-diallyloxybenzene | Moderate | Paralysis and death |

| This compound | Moderate | Paralysis and death |

| 1,3-diethoxybenzene | Low | Alters host choice |

Pharmacokinetics

The pharmacokinetics of this compound indicate that it may undergo metabolic processes involving cytochrome P450 enzymes. Preliminary studies suggest that dealkylation is a significant step in its metabolism . Understanding these pathways can help in evaluating its safety and efficacy as a therapeutic agent or pesticide.

Applications in Medicine

While research into the therapeutic applications of this compound is still emerging, its derivatives are being investigated for potential use in various medical contexts. The compound's structural characteristics may allow it to serve as an intermediate in synthesizing more complex organic molecules with bioactive properties.

Future Directions

Ongoing research aims to better understand the full scope of biological activities associated with this compound. This includes:

- Exploring its interactions with different biological targets : Identifying specific enzymes or receptors that may be affected by this compound.

- Evaluating its potential as a therapeutic agent : Investigating its efficacy and safety in clinical settings.

- Assessing environmental impacts : Understanding how this compound behaves in ecological systems, particularly regarding its use as a pesticide.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.